molecular formula C8H13BrN2O2S B1432086 ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1803584-70-4

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B1432086
CAS No.: 1803584-70-4
M. Wt: 281.17 g/mol
InChI Key: AJNSSHVRUWCJNS-UHFFFAOYSA-N
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Description

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with a molecular weight of 281.17 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide can be synthesized through a reaction between ethyl bromopyruvate and thiourea . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization from ethyl acetate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethyl)thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to their active sites . This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.

Properties

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.BrH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;/h5H,2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNSSHVRUWCJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-70-4
Record name 4-Thiazolecarboxylic acid, 2-(2-aminoethyl)-, ethyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 2
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 3
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 4
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 5
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide
Reactant of Route 6
ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide

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